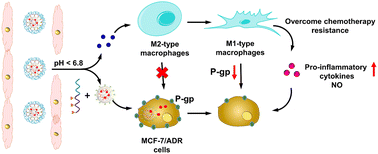GSH/pH dual responsive chitosan nanoparticles for reprogramming M2 macrophages and overcoming cancer chemoresistance†
Biomaterials Science Pub Date: 2023-12-19 DOI: 10.1039/D3BM01741A
Abstract
The combination of two or more drugs with different mechanisms of action is a promising strategy for circumventing multidrug resistance (MDR). However, the antitumor effect of nanosystems is usually limited due to the simultaneous release of different payloads at a single location rather than at their respective sites of action. Herein, we report a GSH and pH dual responsive nanoplatform encapsulated with doxorubicin (DOX) and resiquimod (R848) (GPNP) for combinatorial chemotherapy against cancer cells with drug resistance. GPNP possesses a core–shell structure wherein the polymer shell detaches in the acidic and sialic acid (SA)-rich environment. This leads to the release of R848 into the tumor microenvironment (TME), thereby reprogramming M2 macrophages into M1 macrophages and exposing the core CS(DOX)-PBA to kill MCF-7/ADR cells. Additionally, the nitric oxide (NO) generated by M1 macrophages can suppress the P-glycoprotein (P-gp) expression to reduce the efflux of chemotherapy drugs, thus playing a combined role in overcoming MDR. In vitro studies have demonstrated the effectiveness of GPNP in reprogramming M2 macrophages and inducing apoptosis in MCF-7/ADR cells, resulting in enhanced antitumor efficacy. This work proposed an effective combination strategy to combat chemoresistance, providing new insights into the development of innovative combinatorial therapies against MDR tumors.


Recommended Literature
- [1] Hybrid luminescent porous silicon for efficient drug loading and release†
- [2] Reviews
- [3] Equipment news
- [4] 18. Organoboron halides. Part VI. Hydroboration of 3,3,3-trifluoropropene
- [5] S 77. α-Decay systematics
- [6] Vault, viral, and virus-like nanoparticles for targeted cancer therapy
- [7] Synthesis and conformations of [2.n]metacyclophan-1-ene epoxides and their conversion to [n.1]metacyclophanes†
- [8] Fluorescence spectra of asymmetric diamines having primary and tertiary amino groups
- [9] Analytical Division Diary
- [10] Contents list

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 107016-79-5
-
CAS no.: 147253-67-6
-
CAS no.: 11100-24-6
-
CAS no.: 124252-41-1
-
CAS no.: 1587-07-1
-
CAS no.: 131633-88-0









